3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
This compound is a structurally complex heterocyclic molecule featuring a benzoxadiazocine core fused with a substituted aromatic system. Key structural attributes include:
- Substituents:
- A 3-chloro-4-fluorophenyl group at position 3, introducing halogen-mediated lipophilicity and electronic effects.
- Methyl groups at positions 2 and 11, enhancing steric bulk and metabolic stability.
- A nitro group at position 8, contributing strong electron-withdrawing properties that may influence reactivity and binding interactions.
- A thione (-C=S) moiety at position 4, enabling hydrogen bonding and metal coordination.
The structural complexity likely results in lower synthetic yields compared to simpler triazole derivatives (e.g., 85% yield for triazole-thiones in ), though this remains speculative without direct data.
Properties
IUPAC Name |
10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S/c1-9-16-12-7-11(23(24)25)4-6-15(12)26-18(9,2)22(17(27)21-16)10-3-5-14(20)13(19)8-10/h3-9,16H,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPBXOQVAOCUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC(=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is as follows:
Key Features
- Molecular Weight : 392.87 g/mol
- Functional Groups : Contains thione, nitro, and chloro-fluorophenyl groups which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. A particular focus has been on their ability to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines effectively.
- Apoptosis Induction : Mechanistic studies suggest that it may activate intrinsic apoptotic pathways.
- Cell Cycle Arrest : Evidence indicates that it can cause cell cycle arrest at the G1/S phase.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell survival and proliferation.
Comparative Biological Activity
A comparative analysis of similar compounds indicates the following biological activities:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| Compound A | High | ROS Generation |
| Compound B | Moderate | Enzyme Inhibition |
| This Compound | High | Apoptosis Induction |
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of similar compounds in vivo. The results indicated that administration of the compound led to a significant reduction in tumor size in xenograft models.
Study 2: Mechanistic Insights
Another research article explored the mechanistic insights into how this class of compounds induces apoptosis. The study utilized flow cytometry and Western blotting techniques to demonstrate activation of caspases and PARP cleavage.
Comparison with Similar Compounds
Q & A
Basic: What are the foundational steps for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Hydrazide-thione formation : React hydrazides with CS₂ under basic conditions (e.g., KOH in ethanol) and reflux (8–12 hours) to form thione intermediates .
- Cyclization : Use nitroarenes or nitroalkenes in palladium-catalyzed reductive cyclization to construct the benzoxadiazocine core .
- Purification : Recrystallize from methanol or chloroform-petroleum ether mixtures to isolate pure product .
Basic: Which spectroscopic methods are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro/fluoro aromatic protons at δ 7.1–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ peaks) .
- IR spectroscopy : Identify thione (C=S, ~1200 cm⁻¹) and nitro (N–O, ~1520 cm⁻¹) groups .
Advanced: How can synthesis yields be optimized for this compound?
Answer:
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for intermediate stability .
- Reaction time : Monitor reaction progress via TLC; extended reflux (>10 hours) may improve cyclization .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Answer:
- Variable temperature (VT) NMR : Assess dynamic effects (e.g., hindered rotation of fluorophenyl groups) .
- Isotopic labeling : Use deuterated analogs to confirm peak assignments .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values .
Advanced: What computational approaches predict the compound’s reactivity?
Answer:
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electron-withdrawing effects of nitro groups .
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Advanced: How to evaluate biological activity in vitro and in vivo?
Answer:
- In vitro assays : Screen against kinase or protease targets using fluorescence polarization .
- Animal models : Assess pharmacokinetics (e.g., bioavailability in rodents) via LC-MS/MS .
- Toxicity profiling : Measure IC₅₀ in hepatocyte cell lines .
Advanced: How to design structure-activity relationship (SAR) studies for substituent effects?
Answer:
- Substituent variation : Synthesize analogs with halogens (Cl/F), methyl, or nitro groups at positions 3, 8, and 11 .
- Functional group swaps : Replace thione (C=S) with carbonyl (C=O) to assess hydrogen-bonding impact .
- Biological testing : Correlate substituent electronegativity with target affinity (e.g., fluorophenyl enhances membrane permeability) .
Advanced: What stability challenges arise under varying pH/temperature?
Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C) with HPLC monitoring .
- Thermal analysis : Use DSC/TGA to identify decomposition points (>200°C common for nitroaromatics) .
- Light sensitivity : Store in amber vials if nitro groups degrade under UV .
Advanced: How to address purification challenges (e.g., low solubility)?
Answer:
- Mixed-solvent recrystallization : Use chloroform:petroleum ether (1:2) for high-polarity intermediates .
- Column chromatography : Optimize silica gel gradients (e.g., hexane:EtOAc 4:1 to 1:1) .
- Derivatization : Convert thione to more soluble sulfoxide for purification, then reduce back .
Advanced: What methodologies assess in vivo pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
